molecular formula C8H16N2O B13290641 1-(Pyrrolidin-3-yl)pyrrolidin-3-ol

1-(Pyrrolidin-3-yl)pyrrolidin-3-ol

Cat. No.: B13290641
M. Wt: 156.23 g/mol
InChI Key: JJCCEBREJOLZJG-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-3-yl)pyrrolidin-3-ol is a sophisticated organic compound featuring a pyrrolidine ring substituted with a secondary hydroxyl group and a second pyrrolidine moiety. This structure classifies it as a polyfunctional amine-alcohol, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds based on the pyrrolidine scaffold, such as various pyrrolidin-3-ol derivatives, are extensively utilized in pharmaceutical research and development . The presence of multiple nitrogen atoms in its structure suggests potential for coordinating with metal centers or acting as a building block for ligands. Furthermore, structurally similar pyrrolidine compounds have demonstrated significant research value in modulating biological pathways; for instance, certain 2-methylthiopyrrolidines have been investigated for their role in modulating bacterial quorum sensing, a key mechanism in microbial virulence and biofilm formation . As a bifunctional molecule, it can be employed in the construction of more complex molecular architectures, potentially for probing novel therapeutic targets or developing chemical probes. Researchers interested in heterocyclic chemistry, drug discovery, and agrochemicals may find this compound particularly useful. This product is offered with a Certificate of Analysis to ensure quality and consistency . It is supplied as a solid and should be stored in a cool, dark place under an inert atmosphere to maintain stability . Handling and Safety: This chemical is intended for research purposes only in a controlled laboratory setting. It is not approved for human or veterinary diagnostic or therapeutic use. Refer to the safety data sheet for detailed hazard information. Similar pyrrolidine compounds can cause skin and serious eye irritation and may cause respiratory irritation through inhalation . Appropriate personal protective equipment (PPE), including gloves and eye/face protection, should always be worn. Avoid breathing dust or vapors .

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1-pyrrolidin-3-ylpyrrolidin-3-ol

InChI

InChI=1S/C8H16N2O/c11-8-2-4-10(6-8)7-1-3-9-5-7/h7-9,11H,1-6H2

InChI Key

JJCCEBREJOLZJG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2CCC(C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrrolidin-3-yl)pyrrolidin-3-ol can be achieved through several methods. One common approach involves the reaction of pyrrolidine with an appropriate aldehyde or ketone, followed by reduction. For example, the reaction of pyrrolidine with 3-pyrrolidinone under reducing conditions can yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidin-3-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrrolidinone derivatives, while reduction could produce more saturated pyrrolidine compounds .

Scientific Research Applications

1-(Pyrrolidin-3-yl)pyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 1-(Pyrrolidin-3-yl)pyrrolidin-3-ol with structurally related pyrrolidine derivatives, highlighting substituent effects on molecular properties and bioactivity.

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Activities Reference ID
This compound Bicyclic pyrrolidine C₈H₁₆N₂O 156.23 (calculated) Not explicitly reported; inferred SAR from analogs
1-(2-Aminoethyl)pyrrolidin-3-ol Aminoethyl group at N1 C₆H₁₄N₂O 130.19 Potential CNS targeting (amine functionality)
(S)-1-Methyl-3-pyrrolidinol Methyl group at N1 C₅H₁₁NO 101.15 Chiral intermediate in drug synthesis
1-(3-Bromophenyl)pyrrolidin-3-ol 3-Bromophenyl at N1 C₁₀H₁₂BrNO 242.11 Halogenated analog for cross-coupling reactions
1-(2-Hexylsulfanyl-pyrimidinyl)pyrrolidin-3-ol Pyrimidinyl-sulfanyl at N1 C₁₃H₂₂N₄OS 310.4 (MS data) GABA receptor modulation (antidepressant/anxiolytic activity)
1-(Phenylethyl)pyrrolidin-3-ol Phenylethyl at N1 C₁₂H₁₇NO 191.28 Antiviral (SARS-CoV-2 replication inhibition)

Key Observations :

  • Substituent Bulk : Bulky groups (e.g., phenylethyl, bromophenyl) enhance antiviral activity but reduce solubility .
  • Chirality: Enantiomers like (S)-1-Methyl-3-pyrrolidinol are critical for receptor selectivity .
  • Functional Groups: Aminoethyl and sulfanyl moieties improve CNS penetration and target binding, respectively .

Physicochemical Properties

Compound Name Boiling Point (°C) Density (g/cm³) Refractive Index Solubility Profile Reference ID
1-(2-Aminoethyl)pyrrolidin-3-ol 245 1.103 1.502 Polar solvents (e.g., H₂O, EtOH)
(S)-1-Methyl-3-pyrrolidinol 182 0.921 Not reported Miscible in organic solvents
1-(3-Bromophenyl)pyrrolidin-3-ol Not reported Not reported Not reported Likely low aqueous solubility
Pyrrolidin-3-ol (base structure) Not reported Not reported Not reported Hydrophilic

Trends :

  • Polarity: Aminoethyl substitution increases hydrophilicity .
  • Volatility : Methyl-substituted derivatives exhibit lower boiling points .

Biological Activity

1-(Pyrrolidin-3-yl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine core, which is known for its role in various biological activities. The compound's structure allows it to interact with multiple biological targets, contributing to its pharmacological effects.

1. Antimicrobial Activity

Research indicates that certain pyrrolidine derivatives, including this compound, exhibit antibacterial and antifungal properties . These compounds have shown effectiveness against various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. For instance, compounds structurally related to this compound demonstrated significant cytotoxic effects on breast cancer cell lines, particularly the triple-negative MDA-MB-231 cells. The most effective compounds reduced cell viability at concentrations as low as 6.25 µM .

Table 1: Cytotoxic Effects of Pyrrolidine Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
1fMDA-MB-2316.25Induction of apoptosis
1dMDA-MB-23125Cell cycle arrest
1bMCF-750Inhibition of proliferation

3. Neurological Effects

The compound has also been investigated for its effects on neurological disorders. It acts as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which is involved in the metabolism of sphingomyelin to ceramide—a process linked to neurodegenerative diseases like Alzheimer's . Animal studies have shown that this inhibition can lead to improved cognitive functions and reduced neuroinflammation.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Receptor Modulation : The compound may act as a ligand for several G-protein coupled receptors (GPCRs), influencing signaling pathways associated with metabolic and inflammatory responses .
  • Cell Cycle Regulation : It has been shown to induce apoptosis in cancer cells by modulating cell cycle checkpoints, leading to decreased cell proliferation .

Case Studies

Several case studies have explored the efficacy of pyrrolidine derivatives in clinical settings:

  • A study involving a series of pyrrolidine-based compounds demonstrated promising results in reducing tumor size in animal models of breast cancer.
  • Another investigation into the neurological benefits highlighted the compound's potential in ameliorating symptoms associated with Alzheimer's disease through its action on nSMase2 .

Q & A

Q. What are the common synthetic routes for 1-(Pyrrolidin-3-yl)pyrrolidin-3-ol, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : Synthesis often involves 1,3-dipolar cycloaddition between nitrones and olefins to form the pyrrolidine core . Alternatively, microbial hydroxylation of pyrrolidine precursors followed by stereoselective enzymatic esterification can yield enantiomerically pure forms . Optimization includes adjusting catalysts (e.g., chiral ligands for enantioselectivity), temperature (40–80°C for cycloaddition), and solvent polarity to enhance regioselectivity. Yields >80% are achievable with optimized Pd-catalyzed cross-coupling steps for functionalization .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves proton environments and connectivity, while Infrared (IR) spectroscopy identifies hydroxyl and amine groups . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., C₈H₁₆N₂O: 156.12 g/mol). X-ray crystallography is critical for absolute stereochemistry determination, especially for chiral centers at C3 and C3' positions .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential irritancy (Xi hazard code) . Avoid skin contact by wearing nitrile gloves. In case of exposure, rinse with water (15 mins for eyes) and consult safety data sheets (SDS) for spill management . Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound, and how can enantiomers be resolved?

  • Methodological Answer : The C3 and C3' stereocenters dictate receptor binding; e.g., (3R,3'R) enantiomers show higher affinity for GABA receptors than (3S,3'S) . Chiral HPLC with cellulose-based columns (e.g., Chiralpak® AD-H) or enzymatic kinetic resolution using lipases (e.g., Candida antarctica) can separate enantiomers . Activity assays (e.g., radioligand binding for GABA-A receptors) validate stereochemical effects .

Q. What strategies mitigate data contradictions in biological activity assays for this compound?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., cell line differences) or impurity profiles . Use orthogonal assays (e.g., in vitro enzyme inhibition + cell viability) and high-purity batches (>95% by HPLC) . Cross-validate with docking studies (e.g., AutoDock Vina) to correlate activity with binding poses . Report IC₅₀ values with 95% confidence intervals to account for variability .

Q. How can computational methods guide the design of this compound derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer : Molecular dynamics simulations predict solubility and blood-brain barrier permeability (e.g., logP <2 for CNS penetration) . ADMET prediction tools (e.g., SwissADME) optimize metabolic stability by modifying substituents (e.g., fluorination at C4 reduces CYP450 oxidation) . Free-energy perturbation (FEP) calculates binding affinity changes for target mutations (e.g., kinase resistance variants) .

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